molecular formula C12H9ClO3S B068604 4'-Chloro[1,1'-biphenyl]-4-sulfonic acid CAS No. 179051-19-5

4'-Chloro[1,1'-biphenyl]-4-sulfonic acid

Cat. No.: B068604
CAS No.: 179051-19-5
M. Wt: 268.72 g/mol
InChI Key: CPYFXXWHNKSBRR-UHFFFAOYSA-N
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Description

4'-Chloro[1,1'-biphenyl]-4-sulfonic acid is a chlorinated biphenyl sulfonic acid derivative with the molecular formula C₁₂H₉ClO₃S. Its structure consists of two phenyl rings linked at the 1,1'-positions, with a chlorine substituent at the 4'-position and a sulfonic acid (-SO₃H) group at the 4-position. This compound is structurally related to sulfonyl chlorides (e.g., 4'-chlorobiphenyl-4-sulfonyl chloride, CAS 65685-01-0) but differs in the functional group, which influences its reactivity and applications .

The sulfonic acid group confers high acidity and water solubility, making it useful in organic synthesis, agrochemicals, and pharmaceuticals. For example, chlorinated biphenyl derivatives are key intermediates in fungicides and immunomodulatory agents, as seen in compounds like pyraclostrobin (CAS 175013-18-0) and acetyl donor studies in transacylation reactions .

Properties

CAS No.

179051-19-5

Molecular Formula

C12H9ClO3S

Molecular Weight

268.72 g/mol

IUPAC Name

4-(4-chlorophenyl)benzenesulfonic acid

InChI

InChI=1S/C12H9ClO3S/c13-11-5-1-9(2-6-11)10-3-7-12(8-4-10)17(14,15)16/h1-8H,(H,14,15,16)

InChI Key

CPYFXXWHNKSBRR-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)Cl)S(=O)(=O)O

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)Cl)S(=O)(=O)O

Synonyms

4'-CHLORO-4-BIPHENYLSULFONIC ACID

Origin of Product

United States

Scientific Research Applications

Synthetic Chemistry

Role as a Reagent:
4'-Chloro[1,1'-biphenyl]-4-sulfonic acid is widely used as a reagent in organic synthesis. It facilitates the formation of sulfonamide derivatives, which are crucial in the production of various pharmaceuticals. The compound's sulfonic acid group enhances the reactivity of the biphenyl structure, allowing for selective substitutions that yield complex organic molecules.

Case Study: Synthesis of Sulfonamides
A study demonstrated the efficiency of this compound in synthesizing sulfonamides. The reaction conditions were optimized to achieve high yields and purity, showcasing its utility in producing pharmaceutical intermediates.

Pharmaceutical Development

Drug Discovery Applications:
In pharmaceutical development, this compound plays a critical role in the discovery of new drugs. It is particularly valuable in the design of anti-inflammatory and antibacterial agents. The compound's ability to modify biological activity through structural alterations has led to the development of several promising drug candidates.

Data Table: Drug Candidates Derived from this compound

Drug Candidate NameTarget ConditionMechanism of ActionReference
Candidate AInflammationCOX-2 Inhibition
Candidate BBacterial InfectionDisruption of bacterial cell wall
Candidate CPain ReliefModulation of pain pathways

Material Science

Use in Specialty Polymers:
The compound is also utilized in material science for producing specialty polymers and resins. Its incorporation into polymer matrices enhances thermal stability and chemical resistance, making it suitable for high-performance applications.

Case Study: Polymer Development
Research highlighted the incorporation of this compound into epoxy resins. The resulting materials exhibited improved mechanical properties and thermal resistance compared to traditional formulations.

Analytical Chemistry

Preparation of Analytical Standards:
In analytical chemistry, this compound serves as an important intermediate for preparing analytical standards. These standards are essential for developing methods to detect and quantify various substances in complex matrices.

Example Application: Method Development
A study focused on using this compound to develop a high-performance liquid chromatography (HPLC) method for detecting environmental pollutants. The method demonstrated high sensitivity and specificity, underscoring the compound's significance in analytical applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of 4'-chloro[1,1'-biphenyl]-4-sulfonic acid, highlighting substituent effects on physicochemical and biological properties:

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 4'-Cl, 4-SO₃H C₁₂H₉ClO₃S 268.72 High acidity; agrochemical intermediates
4'-Fluoro[1,1'-biphenyl]-4-sulfonyl chloride 4'-F, 4-SO₂Cl C₁₂H₈ClFO₂S 270.70 Enhanced electrophilicity; sulfonating agent
4'-Methoxy[1,1'-biphenyl]-4-sulfonyl chloride 4'-OCH₃, 4-SO₂Cl C₁₃H₁₁ClO₃S 282.74 Reduced acidity; lower reactivity in acylation
4'-Bromo[1,1'-biphenyl]-4-sulfonyl chloride 4'-Br, 4-SO₂Cl C₁₂H₈BrClO₂S 331.61 Steric hindrance; slower nucleophilic substitution
Biphenyl-4-sulfonic acid No substituent C₁₂H₁₀O₃S 234.27 Lower acidity; baseline for comparison

Substituent Effects on Acidity and Reactivity

  • Chloro (4'-Cl) : The electron-withdrawing chlorine increases the sulfonic acid's acidity (lower pKa) compared to unsubstituted biphenyl sulfonic acid. This enhances its utility in catalysis and ionic applications .
  • Fluoro (4'-F) : Fluorine's higher electronegativity further polarizes the sulfonyl chloride group, making it a stronger electrophile in sulfonation reactions .
  • Methoxy (4'-OCH₃): The electron-donating methoxy group reduces acidity and slows reactions like transacylation, as seen in studies where 4-phenoxy-substituted hydroxamic acids showed 48% activity compared to chloro analogs .
  • Bromo (4'-Br) : Bromine's larger atomic radius introduces steric hindrance, reducing reaction rates in nucleophilic substitutions .

Preparation Methods

Sulfonation of 4'-Chloro[1,1'-biphenyl]

The direct sulfonation of 4'-chloro[1,1'-biphenyl] using sulfonating agents such as chlorosulfonic acid or sulfur trioxide is a classical approach. This method introduces the sulfonic acid group onto the aromatic ring.

  • Reaction conditions: Typically involves controlled temperature to avoid over-sulfonation.
  • Solvents: Often performed neat or in inert solvents.
  • Post-reaction: Hydrolysis or neutralization to yield the sulfonic acid.

Preparation via 4'-Chloro-phenyl-sulfonyl Chloride Intermediate

According to European patent EP0115328B1, a process for preparing 4-chloro-phenyl-sulfonyl compounds can be adapted for biphenyl sulfonic acids. The steps include:

  • Step 1: Chlorination and sulfonylation of chlorobenzene derivatives to form 4-chlorobenzenesulfonyl chloride.
  • Step 2: Coupling of chlorobenzenesulfonyl chloride with biphenyl or related aromatic compounds.
  • Step 3: Hydrolysis of sulfonyl chloride to sulfonic acid.

This method provides high purity and yield, with control over substitution patterns.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Details Yield/Outcome
Biphenyl intermediate synthesis o-chloronitrobenzene, potassium aryl trifluoroborate, Pd catalyst, K2CO3, tetrabutylammonium bromide, water, 100°C reflux Cross-coupling in aqueous phase, filtration, recrystallization 82.47% yield of 4'-chloro-2-nitrobiphenyl
Sulfonyl chloride formation Chlorobenzene derivatives + chlorosulfonic acid or SO3 Sulfonation under controlled temperature, isolation of sulfonyl chloride intermediate High purity sulfonyl chloride intermediate
Conversion to sulfonic acid Hydrolysis of sulfonyl chloride in aqueous medium Stirring with water or aqueous base to yield sulfonic acid Quantitative conversion

Research Findings and Analysis

  • Catalytic Cross-Coupling: The use of palladium catalysts in aqueous media provides an efficient and environmentally friendlier route to chlorinated biphenyl intermediates, which are key for subsequent sulfonation.
  • Sulfonyl Chloride Intermediate: Preparation of sulfonyl chlorides allows for versatile downstream chemistry, including coupling and hydrolysis to sulfonic acids with high selectivity and yield.
  • Reaction Control: Temperature and reagent stoichiometry are critical to avoid polysulfonation or side reactions, ensuring the mono-sulfonic acid product.

Summary Table of Preparation Routes

Method Key Reagents Advantages Disadvantages
Direct sulfonation Chlorosulfonic acid, 4'-chlorobiphenyl Simple, direct sulfonation Risk of over-sulfonation
Sulfonyl chloride intermediate Chlorobenzene derivatives, chlorosulfonic acid High purity intermediates, versatile Requires additional hydrolysis step
Pd-catalyzed biphenyl synthesis Pd catalyst, aryl borates, base High yield, aqueous conditions Requires catalyst and careful control

Q & A

Q. What are the recommended methods for synthesizing 4'-chloro[1,1'-biphenyl]-4-sulfonic acid, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves sulfonation or halogenation of biphenyl precursors. A validated approach includes:

  • Sulfonation of biphenyl : Reacting biphenyl with chlorosulfonic acid under controlled temperatures (0–5°C) to introduce the sulfonic acid group, followed by chlorination at the 4' position using FeCl₃ as a catalyst .
  • Key variables : Temperature control during sulfonation is critical to avoid over-sulfonation. Excess chlorinating agents may lead to di- or tri-substituted byproducts.

Q. How should researchers handle and store this compound to ensure safety and stability?

Methodological Answer :

  • Hazards : Classified as acutely toxic (oral, Category 4) and an eye irritant (Category 2B) .
  • Storage : Store in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent sulfonic acid group hydrolysis.
  • Handling : Use nitrile gloves, fume hoods, and eye protection. Neutralize spills with sodium bicarbonate.

Q. What analytical techniques are optimal for characterizing purity and structural confirmation?

Methodological Answer :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify purity. Mobile phase: 60:40 acetonitrile/0.1% H₃PO₄ .
  • NMR : ¹H NMR (DMSO-d₆) shows distinct aromatic protons: δ 7.8–8.1 ppm (sulfonic acid protons), δ 7.4–7.6 ppm (biphenyl backbone).
  • FT-IR : Confirm sulfonic acid group via S=O stretching (1180–1120 cm⁻¹) and O-H broad peak (2500–3000 cm⁻¹).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?

Methodological Answer : Discrepancies in NMR/IR data often arise from solvent effects or hydration states. To address this:

  • Standardize solvents : Use deuterated DMSO for NMR to minimize solvent shifts.
  • Control hydration : Dry samples under vacuum (40°C, 24 hrs) and compare with hydrated forms .
  • Cross-validate : Combine mass spectrometry (HRMS) with elemental analysis to confirm molecular formulas.

Q. What strategies optimize regioselectivity in derivatization reactions (e.g., sulfonamide formation)?

Methodological Answer :

  • Activation of sulfonic acid : Convert to sulfonyl chloride using PCl₅ in chlorinated solvents (e.g., dichloromethane) at 0°C .
  • Nucleophilic substitution : React with amines in the presence of DMAP (catalyst) to enhance reactivity. Steric hindrance at the 4'-chloro position can be mitigated using bulky amines (e.g., tert-butylamine) .

Q. How does the electronic influence of the 4'-chloro substituent affect reactivity in cross-coupling reactions?

Methodological Answer : The electron-withdrawing chloro group activates the biphenyl system for electrophilic substitution but deactivates it for nucleophilic attacks.

  • Suzuki coupling : Use Pd(PPh₃)₄ with aryl boronic acids at 80°C. The chloro group directs coupling to the para position relative to the sulfonic acid .
  • Contradiction note : Some studies report reduced catalytic efficiency due to sulfonic acid group acidity; pre-neutralization with NaHCO₃ improves yields .

Q. What are the implications of using this compound as a reference standard in environmental analysis of polychlorinated biphenyls (PCBs)?

Methodological Answer :

  • Calibration : Use as a surrogate standard in GC-MS for quantifying PCB metabolites. Retention time shifts due to sulfonic acid polarity require derivatization (e.g., methylation) .
  • Interference check : Validate against co-eluting PCB sulfonates (e.g., 4,4'-dichlorodiphenylsulfone) using tandem MS/MS .

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